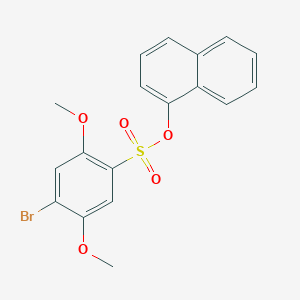
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate
Descripción
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is a chemical compound with diverse applications in scientific research. It is known for its unique structural properties, which make it valuable in various fields such as drug synthesis and materials science.
Propiedades
IUPAC Name |
naphthalen-1-yl 4-bromo-2,5-dimethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO5S/c1-22-16-11-18(17(23-2)10-14(16)19)25(20,21)24-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKFONCBMASUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate typically involves the reaction of naphthalene derivatives with brominated and methoxylated benzene sulfonates. The process often employs Suzuki cross-coupling reactions, which allow for the attachment of various substituents to tailor the chemical structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: Commonly involves electrophilic aromatic substitution due to the presence of bromine and methoxy groups.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the aromatic rings.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various brominated or methoxylated derivatives .
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s bromine and methoxy groups play a crucial role in its reactivity and interactions with other molecules . The pathways involved include the formation of cationic intermediates and subsequent stabilization through resonance structures .
Comparación Con Compuestos Similares
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Shares structural similarities but differs in functional groups and applications.
Naphthopyrans: Known for their photochromic properties and used in photonic devices.
Uniqueness: Naphthalen-1-yl 4-bromo-2,5-dimethoxybenzene-1-sulfonate is unique due to its specific combination of bromine and methoxy groups, which confer distinct reactivity and applications in various fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


